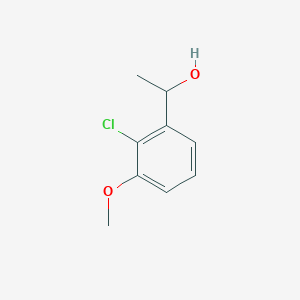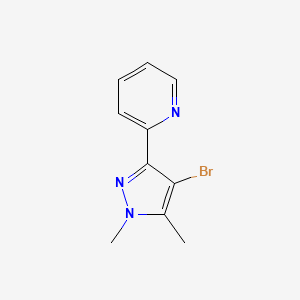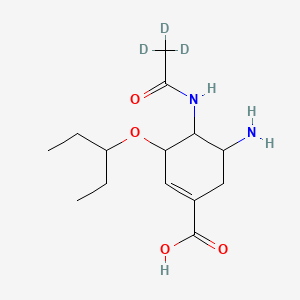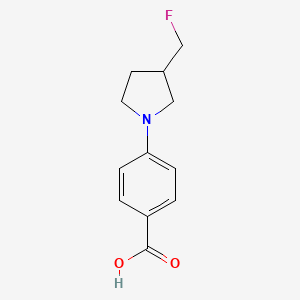
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecule consists of a benzoic acid group attached to a pyrrolidine ring via a fluoromethyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid has a molecular weight of 223.24 g/mol. More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Crystal Structure and Co-crystallization
- Hydrogen-Bonded Co-crystal Structure: This research investigates the co-crystallization of benzoic acid with zwitterionic l-proline, highlighting applications in non-centrosymmetric co-crystallization for crystal growth in a chiral space group. The study reveals a structure where benzoic acid molecules cap chains of l-proline zwitterions, forming a hydrogen-bonded network along a specific axis (Chesna et al., 2017).
Organic Synthesis and Characterization
- Synthesis of Boric Acid Ester Intermediates: This research focuses on the synthesis of boric acid ester intermediates with benzene rings, specifically mentioning the compound (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. The synthesis is achieved through a three-step substitution reaction, and the structural confirmation is provided by various spectroscopic methods and X-ray diffraction. DFT calculations further support the experimental data, indicating the potential for further physicochemical exploration (Huang et al., 2021).
Coordination Chemistry and Photophysical Properties
- Lanthanide-based Coordination Polymers: Research here explores the synthesis and characterization of lanthanide coordination compounds using aromatic carboxylic acids as ligands. The study demonstrates how these ligands support the formation of coordination compounds with significant spectroscopic properties, contributing to the understanding of photophysical behaviors in such materials (Sivakumar et al., 2011).
Materials Science and Luminescence
- Aryl-Substituted Pyrrole Derivatives for Thermo-responsive Materials: This investigation reveals the controllable fluorescence of a pyrrole derivative in solid state due to its unique molecular design. The study presents a thermal responsive material capable of temperature detection in a specific range, leveraging the aggregation-induced emission properties of the compound for potential applications in temperature monitoring devices (Han et al., 2013).
Electrochemistry and Polymerization
- Electrochemical Polymerization and Activity: Research on the electrochemical polymerization of pyrrole containing a TEMPO side chain on a Pt electrode demonstrates the electrocatalytic activity for oxidation reactions. This study not only provides insights into the polymerization process but also illustrates the application potential in electrocatalysis and organic synthesis (Lu et al., 2014).
Future Directions
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biochemical Analysis
Biochemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain Lewis acid-base interactions, which are essential in biochemical processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have negligible hemolytic effects at high concentrations, indicating its potential for therapeutic use without causing significant damage to human cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .
properties
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALRFHCCKRHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



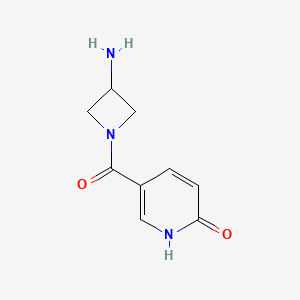
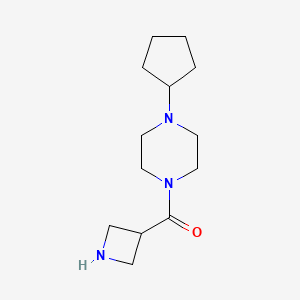



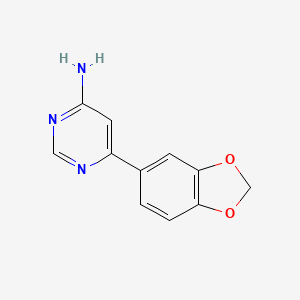
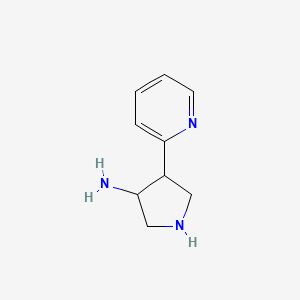
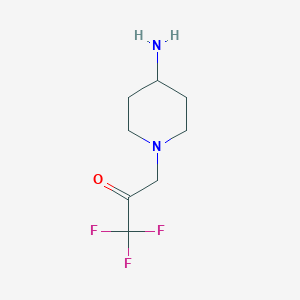

![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)

